molecular formula C8H16OSi B093083 [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane CAS No. 17869-77-1

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane

Cat. No. B093083
CAS RN: 17869-77-1
M. Wt: 156.3 g/mol
InChI Key: JNRUXZIXAXHXTN-UHFFFAOYSA-N
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Description

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane is a compound that falls within the broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of significant interest due to their utility in various synthetic applications, including polymerization and the formation of cyclic structures with silicon-containing moieties.

Synthesis Analysis

The synthesis of organosilicon compounds often involves the use of a two-step synthetic process, as seen in the preparation of trimethylsiloxy-substituted 1-oxa-2,5-disilacyclopentanes from vinylpentamethyldisiloxane and other vinyl-substituted silanes . A modified Peterson mechanism is another common synthetic route, which was employed in the synthesis of bis(trimethylsilyl)silenes from corresponding silanol precursors . These methods highlight the versatility of silicon chemistry in generating complex structures with varying substituents.

Molecular Structure Analysis

The molecular structure of organosilicon compounds is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry . X-ray structural analyses can also provide definitive structural information, particularly for cyclic silicon compounds . The presence of trimethylsiloxy groups and their arrangement around the silicon atoms can significantly influence the molecular geometry and, consequently, the reactivity of these compounds.

Chemical Reactions Analysis

Organosilicon compounds can undergo a variety of chemical reactions, including anionic ring-opening polymerization (AROP) to yield polymers with silicon-containing backbones . The dimerization of silenes is another reaction that demonstrates the influence of solvent on the regiospecificity of the reaction, leading to different cyclic structures based on the solvent's donating ability . Additionally, the oxidation of methylsilenes with molecular oxygen has been studied, revealing that the number of methyl groups and the ionization potential of the silenes can affect their reactivity towards oxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds, such as molecular weights and spectroscopic characteristics, are crucial for understanding their behavior and potential applications. For instance, the molecular weights of certain trimethylsiloxy-substituted compounds have been determined by GC/MS and high-resolution mass spectrometry . The reactivity of these compounds towards other reagents, such as titanium tetrachloride, can lead to the formation of different cyclic structures, indicating their potential as precursors in synthetic chemistry .

Scientific Research Applications

  • Ophthalmic Lens Materials : [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane (TMS) has been used in the synthesis and application of high oxygen permeable ophthalmic lens materials. It was copolymerized with various monomers and additives, including titanium carbide nanoparticles, to increase oxygen permeability and improve wettability of hydrogel ophthalmic lenses (Lee & Sung, 2021).

  • Electronics and Chemical Vapor Deposition : Trimethylsilane-based compounds, closely related to the compound , have been used in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films in electronics. These materials are valuable for producing low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).

  • Energy Storage : Novel silane compounds, including those structurally similar to [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane, have been investigated as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrated good solubility for various lithium salts and provided stable and high lithium-ion conductivities (Amine et al., 2006).

  • Photochemical Studies : Research has been conducted on the photochemical behavior of compounds like [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane, focusing on the kinetics and reaction pathways in various conditions (Kerst, Ruffolo, & Leigh, 1997).

  • Chemical Reactions and Mechanisms : Studies have also been focused on understanding the chemical reactions and mechanisms involving trimethylsilane derivatives, such as selective intramolecular cleavage of carbon-silicon bonds by palladium salts (Valk, Boersma, & Koten, 1994).

Safety And Hazards

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane is classified as a flammable liquid (Flam. Liq. 2) according to the CLP (Classification Labelling and Packaging) Regulation . The flash point is 20 °C . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane can be used with ethylene glycol as a cross-linking agent . It has been shown to have synergy with other monomers during copolymerization, which may improve its effectiveness in the production of polymers . This suggests potential future directions in the field of polymer production.

properties

IUPAC Name

trimethyl(2-methylbut-3-yn-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OSi/c1-7-8(2,3)9-10(4,5)6/h1H,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRUXZIXAXHXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170524
Record name ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane
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Molecular Weight

156.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane

CAS RN

17869-77-1
Record name [(1,1-Dimethyl-2-propyn-1-yl)oxy]trimethylsilane
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Record name ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane
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Record name ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane
Source EPA DSSTox
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Record name [(1,1-dimethyl-2-propynyl)oxy]trimethylsilane
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Record name ((1,1-DIMETHYL-2-PROPYNYL)OXY)TRIMETHYLSILANE
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Synthesis routes and methods

Procedure details

To a solution of 2-methylbut-3-yn-2-ol (140 g, 1.67 mol) was added DMAP (20 g 0.17 mol), Et3N (927 ml, 3.33 mol) and TMS-Cl (289 g, 2.66 mol) at 5 degree under a nitrogen atmosphere. After being stirred one hour, the mixture was washed with water, dried (MgSO4), filtered, concentrated, and distilled to obtain trimethyl[(2-methylbut-3-yn-2-yl)oxy]silane (150 g, 0.96 mol).
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
927 mL
Type
reactant
Reaction Step One
Quantity
289 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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